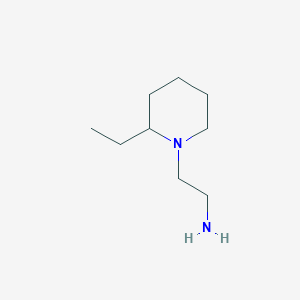

2-(2-Ethyl-piperidin-1-yl)-ethylamine

Description

2-(2-Ethyl-piperidin-1-yl)-ethylamine (CAS: 22014-04-6) is a piperidine-derived amine characterized by a piperidine ring substituted with an ethyl group at the 2-position and an ethylamine side chain at the 1-position. This structural motif confers unique physicochemical and biological properties, making it relevant in medicinal chemistry and drug development. Its applications are often linked to its role as a building block in enzyme-targeting compounds, particularly glucokinase activators for diabetes treatment .

Properties

IUPAC Name |

2-(2-ethylpiperidin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-2-9-5-3-4-7-11(9)8-6-10/h9H,2-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKORAGHXVCPPSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70423661 | |

| Record name | 2-(2-Ethyl-piperidin-1-yl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22014-04-6 | |

| Record name | 2-(2-Ethyl-piperidin-1-yl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-ethylpiperidin-1-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-(2-Ethyl-piperidin-1-yl)-ethylamine is a piperidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, is being studied for various pharmacological applications, including its effects on neurotransmitter systems and potential therapeutic roles in different diseases.

- Molecular Formula : C₉H₂₀N₂

- Molecular Weight : 156.27 g/mol

- CAS Number : 22014-04-6

The biological activity of this compound primarily involves its interaction with various receptors and enzymes in the body. It is hypothesized to modulate neurotransmitter pathways, particularly those involving monoamines such as serotonin and norepinephrine.

Key Mechanisms:

- Receptor Interaction : The compound may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways.

- Enzyme Modulation : It can potentially inhibit or activate enzymes involved in metabolic processes, affecting overall cellular function.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Neuropharmacological Effects

Studies have shown that this compound can influence neurochemical pathways, particularly those related to mood regulation and cognitive function. It may exhibit antidepressant-like effects by modulating serotonin levels in the brain.

2. Antimicrobial Properties

Preliminary investigations suggest that this compound possesses antimicrobial activity against various bacterial strains. This property could be beneficial for developing new antibacterial agents.

3. Potential Anticancer Activity

Some studies have explored the cytotoxic effects of this compound on cancer cell lines, indicating a potential role in cancer therapy through apoptosis induction.

Case Study 1: Neuropharmacological Evaluation

A study evaluated the effects of this compound on rodent models of depression. The results indicated significant improvement in depressive behaviors compared to control groups, suggesting its potential as an antidepressant.

Case Study 2: Antimicrobial Activity Testing

In vitro tests showed that the compound exhibited inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.01 to 0.05 mg/mL.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.01 |

| Escherichia coli | 0.05 |

| Pseudomonas aeruginosa | 0.03 |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Initial studies suggest it has favorable absorption characteristics with moderate bioavailability. However, further toxicological assessments are necessary to evaluate safety profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogous piperidine-ethylamine derivatives, focusing on structural variations, enzyme activity (EC₅₀), and physicochemical properties.

Key Observations:

Enzyme Potency: 2-Piperidin-1-yl-ethylamine (EC₅₀ = 6 nM) exhibits superior glucokinase activation compared to morpholine or imidazole analogs due to optimal van der Waals interactions in the enzyme’s C-pocket . 2-Morpholin-1-yl-ethylamine (EC₅₀ = 20 nM) shows reduced potency, likely due to morpholine’s smaller ring size and altered electron distribution .

Bulky substituents (e.g., benzyl in 2-(1-Benzylpiperidin-4-yl)ethanamine) introduce steric hindrance, which could reduce binding affinity in enzyme targets .

Electronic and Conformational Properties :

- Computational studies on similar ethylamine derivatives (e.g., 2-(4-fluorophenyl)-ethylamine) highlight that substituents like fluorine or ethyl groups influence conformational landscapes and electronic interactions, affecting target engagement .

Table 2: Physicochemical Properties of Selected Compounds

*Estimated based on analogous compounds.

Key Observations:

- The target compound’s higher logP (estimated) compared to 2-piperidin-1-yl-ethylamine suggests improved lipophilicity, which may enhance tissue penetration but requires balancing with solubility limitations.

- Ethyl 2-(piperidin-4-yl)acetate, with an ester group, shows higher topological polar surface area (TPSA) and lower hydrogen-bonding capacity, reflecting its distinct pharmacokinetic profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.